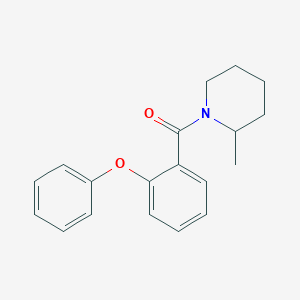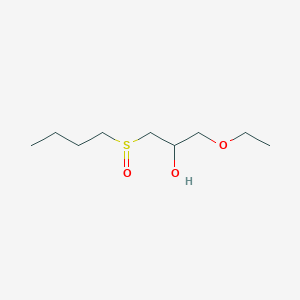![molecular formula C12H17ClN2O3S B5121986 2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide](/img/structure/B5121986.png)
2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide, commonly known as CPB, is a sulfonamide compound that has been extensively studied for its potential as a therapeutic agent. CPB is a small molecule that has been shown to have promising anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
CPB exerts its anti-inflammatory and anti-cancer effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. CPB has also been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and survival. In addition, CPB has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CPB has been shown to have low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis in cancer cells while sparing normal cells. CPB has also been shown to inhibit tumor growth and metastasis in animal models. In addition, CPB has been shown to have anti-angiogenic properties by inhibiting the formation of new blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
CPB has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has low toxicity and high selectivity towards cancer cells, making it a promising therapeutic agent. However, CPB has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. CPB also has a short half-life in vivo, which can limit its efficacy.
Orientations Futures
There are several future directions for CPB research. One direction is to optimize the synthesis method to improve the yield and purity of CPB. Another direction is to improve the bioavailability of CPB by modifying its chemical structure. Further studies are needed to understand the mechanisms of CPB's anti-inflammatory and anti-cancer effects. In addition, more preclinical and clinical studies are needed to evaluate the safety and efficacy of CPB as a therapeutic agent.
Méthodes De Synthèse
CPB can be synthesized through a multi-step process that involves the reaction of chlorosulfonic acid with 2-aminobenzoic acid to form 2-chlorobenzenesulfonic acid. This intermediate is then reacted with pentylamine to form 2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide. The synthesis of CPB has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
CPB has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. CPB has also been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. CPB has been tested in vitro and in vivo in various cancer models, including breast cancer, lung cancer, and prostate cancer.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-pentylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-2-3-6-9-14-12(16)15-19(17,18)11-8-5-4-7-10(11)13/h4-5,7-8H,2-3,6,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVJXUIPFCPGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)sulfonyl-3-pentylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)

![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![4-[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5121949.png)

![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5121962.png)
![propyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5121965.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5121969.png)
![3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)
![N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5121994.png)